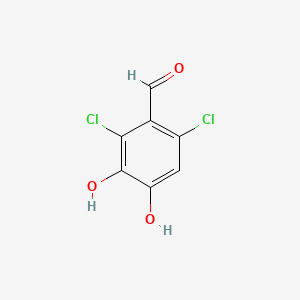

2,6-Dichloro-3,4-dihydroxybenzaldehyde

Description

Structure

3D Structure

Properties

CAS No. |

156574-82-2 |

|---|---|

Molecular Formula |

C7H4Cl2O3 |

Molecular Weight |

207.006 |

IUPAC Name |

2,6-dichloro-3,4-dihydroxybenzaldehyde |

InChI |

InChI=1S/C7H4Cl2O3/c8-4-1-5(11)7(12)6(9)3(4)2-10/h1-2,11-12H |

InChI Key |

YLQLIVAYRBBQMM-UHFFFAOYSA-N |

SMILES |

C1=C(C(=C(C(=C1Cl)C=O)Cl)O)O |

Synonyms |

Benzaldehyde, 2,6-dichloro-3,4-dihydroxy- (9CI) |

Origin of Product |

United States |

Synthetic Methodologies for 2,6 Dichloro 3,4 Dihydroxybenzaldehyde

De Novo Synthetic Routes to the Core Structure

De novo synthesis, the construction of the target molecule from simpler, acyclic precursors, offers a high degree of flexibility in introducing the desired substitution pattern. nih.gov For a molecule like 2,6-dichloro-3,4-dihydroxybenzaldehyde, this typically involves the sequential introduction of chloro, hydroxyl, and formyl groups onto a benzene (B151609) ring or the construction of the substituted ring itself.

Stepwise Halogenation and Hydroxylation Strategies

One conceptual approach to the de novo synthesis involves the stepwise functionalization of a simpler benzaldehyde (B42025) derivative. This would entail the introduction of two chlorine atoms and two hydroxyl groups in a regiocontrolled manner. The order of these introductions is critical to direct the incoming substituents to the correct positions. For instance, starting with a dihydroxybenzaldehyde, selective halogenation would be required. Conversely, starting with a dichlorobenzaldehyde would necessitate regioselective dihydroxylation. The specifics of such a stepwise approach are often challenging due to the activating or deactivating nature of the existing substituents and the potential for multiple isomers to form.

Directed Ortho-Metalation and Functionalization Approaches

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. chem-station.comharvard.edu This technique relies on the use of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. chem-station.comdiva-portal.org The resulting aryllithium species can then be quenched with a suitable electrophile to introduce a desired substituent.

For the synthesis of this compound, a hypothetical DoM strategy could involve a starting material with a potent DMG, such as an amide or a carbamate. researchgate.net The hydroxyl groups would likely need to be protected to prevent interference with the strongly basic organolithium reagents. The synthetic sequence could involve the ortho-lithiation and subsequent chlorination of a protected dihydroxybenzene derivative, followed by formylation. The aldehyde group itself can be installed via formylation of an arylmetal species or, in some cases, can act as a precursor to a DMG through in situ protection. chem-station.com

| Reaction Type | Key Features | Potential Challenges |

| Directed Ortho-Metalation | High regioselectivity, versatile functionalization. chem-station.com | Requires strongly basic conditions, protection of acidic protons. |

Palladium-Catalyzed Cross-Coupling Reactions for Aromatic Ring Construction

Modern synthetic chemistry heavily relies on palladium-catalyzed cross-coupling reactions for the construction of complex aromatic systems. researchgate.netrsc.org While not a direct route to this compound from acyclic precursors in a single step, these methods are invaluable for assembling highly substituted aromatic rings that can be further elaborated to the target compound. For instance, a suitably functionalized dihalobenzene could undergo a series of cross-coupling reactions to introduce the necessary carbon and oxygen-based substituents. Palladium-catalyzed formylation reactions have also been developed, which could potentially be applied to a pre-functionalized dichlorodihydroxybenzene core. researchgate.netrsc.org

Functional Group Interconversion and Modification of Precursors

A more common and often more practical approach to synthesizing this compound involves the modification of commercially available or readily accessible precursors that already contain the benzaldehyde core or a related aromatic scaffold.

Transformation of Related Dichlorobenzaldehydes

The synthesis can commence from a dichlorobenzaldehyde derivative, such as 2,6-dichlorobenzaldehyde (B137635). The primary challenge then becomes the regioselective introduction of two hydroxyl groups at the 3- and 4-positions. This transformation is not trivial, as direct hydroxylation of an unactivated aromatic ring is difficult. More elaborate multi-step sequences are typically required. One possible, though challenging, route could involve nitration, followed by reduction to the corresponding amines, diazotization, and subsequent hydrolysis to the phenols. The regioselectivity of the initial nitration would be a critical factor.

Alternatively, methods for the synthesis of 2,6-dichlorobenzaldehyde itself often start from 2,6-dichlorotoluene, which is then chlorinated at the benzylic position and subsequently hydrolyzed. google.comwipo.intprepchem.com

| Starting Material | Key Transformation | Reported Conditions | Reference |

| 2,6-Dichlorotoluene | Chlorination and Hydrolysis | 1. Cl2, PCl5, light, 50-250 °C; 2. Acidic solvent, ZnCl2, heat | google.com |

| 1,3-Dichloro-2-(dichloromethyl)benzene | Hydrolysis | Acidic medium, 50-55 °C | prepchem.com |

Modification of Dihydroxybenzaldehyde Scaffolds via Halogenation

Perhaps the most direct conceptual route involves the halogenation of a dihydroxybenzaldehyde precursor, namely 3,4-dihydroxybenzaldehyde (B13553) (protocatechualdehyde). merckmillipore.comnih.govsigmaaldrich.com The challenge in this approach lies in achieving selective dichlorination at the 2- and 6-positions. The hydroxyl groups are strongly activating and ortho-, para-directing, which would favor substitution at the 2-, 5-, and 6-positions. Therefore, direct chlorination would likely lead to a mixture of products.

To achieve the desired regioselectivity, the hydroxyl groups may require protection. The choice of protecting group is crucial, as it can influence the directing effect during the halogenation step. For instance, the regioselective protection of the 4-hydroxyl group of 3,4-dihydroxybenzaldehyde has been reported using various protecting groups, including benzyl (B1604629) and substituted benzyl halides. mdpi.comnih.gov Following protection, the remaining free hydroxyl group and the formyl group would direct the incoming chlorine atoms. The inherent directing effects of the substituents would need to be carefully considered to favor the desired 2,6-dichloro substitution pattern. The final step would then be the deprotection of the hydroxyl groups.

| Precursor | Key Transformation | Reported Reagents | Reference |

| 3,4-Dihydroxybenzaldehyde | Regioselective protection of 4-OH | Benzyl chloride derivatives, allyl bromide, propargyl bromide | mdpi.comnih.gov |

| Aldehydes/Ketones | α-Halogenation | Cl2, Br2, SO2Cl2, N-bromoamides | libretexts.org |

Regioselective Synthesis and Isomer Control

The primary challenge in synthesizing this compound lies in the precise placement of the two chlorine atoms and the hydroxyl and aldehyde groups. The electronic properties of these substituents heavily influence the reactivity of the aromatic ring, dictating the position of subsequent substitutions.

Strategies for Achieving Specific Hydroxylation and Halogenation Patterns

Achieving the 2,6-dichloro-3,4-dihydroxy substitution pattern necessitates a multi-step synthetic approach that employs strategies of protection, directed halogenation, and formylation.

One plausible pathway begins with the commercially available 3,4-dihydroxybenzaldehyde (protocatechualdehyde). The hydroxyl groups are activating and ortho-, para-directing for electrophilic aromatic substitution. Direct chlorination of 3,4-dihydroxybenzaldehyde would likely lead to a mixture of products, with substitution occurring at the 5- and 6-positions. To achieve the desired 2,6-dichlorination, a protection strategy is essential. The 4-hydroxyl group of 3,4-dihydroxybenzaldehyde can be selectively protected due to its higher acidity compared to the 3-hydroxyl group. mdpi.com This selective protection can be accomplished using various protecting groups, such as benzyl halides, in the presence of a mild base like sodium bicarbonate. mdpi.com

With the 4-hydroxyl group protected, the directing influence of the remaining free hydroxyl group and the aldehyde group can be exploited. The free 3-hydroxyl group is a strongly activating ortho-, para-director, while the aldehyde group is a deactivating meta-director. This combination would direct incoming electrophiles, such as chlorine, to the 2- and 6-positions. The halogenation of phenols can be achieved using various reagents, including chlorine gas, sulfuryl chloride, or N-chlorosuccinimide, often in the presence of a catalyst. byjus.com

Following the regioselective dichlorination, the protecting group on the 4-hydroxyl group would be removed under appropriate conditions (e.g., hydrogenolysis for a benzyl group) to yield the final product, this compound.

An alternative strategy would involve starting with a pre-halogenated precursor, such as 3,5-dichlorocatechol. nih.gov The challenge then becomes the regioselective introduction of the aldehyde group (formylation) at the 1-position. Various formylation methods for phenols exist, such as the Reimer-Tiemann, Vilsmeier-Haack, or Duff reactions. The Reimer-Tiemann reaction, which uses chloroform (B151607) in a basic solution, typically results in ortho-formylation of phenols. wikipedia.org The use of dichloromethyl methyl ether with a Lewis acid like TiCl4 has also been shown to be effective for the formylation of electron-rich aromatic rings, with regioselectivity influenced by coordination to existing functional groups. nih.gov The specific conditions would need to be optimized to favor formylation at the desired position relative to the hydroxyl and chloro substituents.

The table below summarizes potential halogenating agents for phenols.

| Halogenating Agent | Conditions | Reference |

| Bromine water | Aqueous solution | byjus.comstackexchange.compw.live |

| Bromine in CS2 | Non-polar solvent, low temperature | byjus.com |

| N-Halosuccinimides | Fluorinated alcohols | nih.gov |

| Copper(II) acetate (B1210297)/LiBr | Oxybromination | mdpi.com |

Stereochemical Considerations in Synthesis

The target molecule, this compound, is an achiral molecule and does not possess any stereocenters. Therefore, considerations of stereoisomerism (enantiomers or diastereomers) are not applicable to its synthesis. The primary synthetic challenge is the control of regiochemistry, which is a form of isomer control. The goal is to selectively synthesize the desired constitutional isomer out of several possibilities that could arise from the substitution reactions on the benzene ring. The strategies discussed in the previous section, such as the use of protecting groups and directing effects of substituents, are the key to controlling the regioselectivity of the halogenation and formylation reactions to obtain the specific 2,6-dichloro-3,4-dihydroxy substitution pattern.

Green Chemistry Approaches in Synthetic Design

Solvent-Free or Low-Solvent Reactions

A significant aspect of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to pollution. Research has demonstrated the feasibility of performing organic reactions under solvent-free or low-solvent conditions.

For instance, mechanochemical methods, which use mechanical energy (e.g., grinding or milling) to induce chemical reactions, can often be performed without a solvent. mdpi.com The Wittig reaction, a common method for forming alkenes, has been successfully adapted to a solvent-free synthesis by reacting an aromatic aldehyde with a phosphonium (B103445) ylide generated in situ with sodium hydroxide. researchgate.net While not directly applicable to the core synthesis of the target molecule's aromatic ring, this illustrates the potential for solvent-free transformations of the aldehyde functional group in related derivatives.

The oxidation of benzaldehydes to carboxylic acids, a potential subsequent reaction for the target compound, has also been achieved under solvent-free conditions using atmospheric oxygen and an organic catalyst. misericordia.edu

Catalytic Synthesis Protocols

Catalysis is a cornerstone of green chemistry as it allows for reactions to proceed with higher efficiency, selectivity, and under milder conditions, often with a reduction in waste.

In the context of halogenation, the use of catalytic systems is a greener alternative to stoichiometric reagents. Copper-catalyzed halogenation of phenols has been reported, offering a more environmentally friendly approach. mdpi.com For example, the oxybromination of phenols can be catalyzed by Cu(OAc)2 with LiBr as the bromine source. mdpi.com Palladaelectro-catalyzed chlorination of arenes has also emerged as a highly general and regioselective method, utilizing an electrochemical setup and avoiding harsh chlorinating agents. chemrxiv.org

The formylation of phenols can also be achieved through catalytic methods. The use of MgCl2 and triethylamine (B128534) with paraformaldehyde provides a method for ortho-formylation of phenols under relatively mild conditions. orgsyn.org Furthermore, one-pot reduction/cross-coupling procedures for the synthesis of substituted benzaldehydes have been developed, which minimize purification steps and reduce waste. acs.orgrug.nl

The table below highlights some green catalytic approaches relevant to the synthesis of substituted benzaldehydes.

| Reaction Type | Catalyst System | Green Advantages | Reference |

| Allylation of Aldehydes | Lanthanide catalyst with potassium allyltrifluoroborate | Use of a greener allylating agent, can be performed in water. | mdpi.com |

| Oxidation of Benzaldehyde | N-heterocyclic carbenes with atmospheric oxygen | Avoids heavy metal oxidants, solvent-free. | misericordia.edu |

| ortho-Formylation of Phenols | MgCl2 / Et3N / paraformaldehyde | Avoids noxious reagents and harsh conditions. | orgsyn.org |

| Halogenation of Phenols | Copper(II) acetate / LiBr | Catalytic use of metal, avoids elemental halogens. | mdpi.com |

| Chlorination of Arenes | Palladaelectro-catalysis | High regioselectivity, mild electrochemical conditions. | chemrxiv.org |

Chemical Reactivity and Reaction Mechanisms of 2,6 Dichloro 3,4 Dihydroxybenzaldehyde

Reactivity of the Aldehyde Moiety

The aldehyde group (-CHO) is a key center of reactivity in 2,6-dichloro-3,4-dihydroxybenzaldehyde. Its electrophilic carbon atom is susceptible to attack by nucleophiles, and it can participate in a variety of condensation, oxidation, and reduction reactions.

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction of aldehydes. libretexts.org A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.org This intermediate can then be protonated to yield an alcohol. libretexts.org The general reactivity of aldehydes is influenced by both steric and electronic factors. libretexts.org In the case of this compound, the presence of two chlorine atoms ortho to the aldehyde group introduces significant steric hindrance, which can be expected to reduce the rate of nucleophilic attack compared to less substituted benzaldehydes.

While specific studies on simple nucleophilic additions to this compound are not extensively documented, the principles of such reactions are well-established. For instance, the reaction with a Grignard reagent would be expected to produce a secondary alcohol, though the steric hindrance from the ortho chlorine atoms might necessitate more forcing reaction conditions.

Condensation Reactions (e.g., Knoevenagel, Aldol)

Condensation reactions are a cornerstone of C-C bond formation in organic synthesis. The aldehyde functionality of this compound is a prime candidate for such transformations.

The Knoevenagel condensation involves the reaction of an aldehyde with a compound containing an active methylene (B1212753) group, typically catalyzed by a weak base. wikipedia.org This reaction proceeds via a nucleophilic addition followed by dehydration. wikipedia.org While direct experimental data for this compound in Knoevenagel condensations is scarce, studies on the closely related 2,6-dichlorobenzaldehyde (B137635) show that it can undergo this reaction, although its reactivity is diminished due to steric hindrance from the two ortho chloro substituents. nih.gov It is reasonable to infer that this compound would exhibit similar, if not further modulated, reactivity in Knoevenagel-type condensations. The presence of the hydroxyl groups could influence the reaction by altering the electronic nature of the ring and potentially participating in intramolecular hydrogen bonding.

The Aldol (B89426) condensation , which involves the reaction of an enolate with a carbonyl compound, is another important reaction class. For an aldehyde to participate as the electrophilic partner, it reacts with an enolizable ketone or another aldehyde. Given the electrophilic nature of its carbonyl carbon, this compound would be expected to act as an effective electrophile in a crossed aldol reaction with a suitable enolate partner. However, it cannot self-condense via an aldol mechanism as it lacks α-hydrogens.

Oxidation and Reduction Pathways

The aldehyde group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: The oxidation of the aldehyde group to a carboxylic acid is a common transformation. Various oxidizing agents can achieve this, including potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder reagents like silver oxide (Ag₂O). The oxidation of the related 3,4-dihydroxybenzaldehyde (B13553) has been studied, and it can be converted to the corresponding carboxylic acid. researchgate.netnih.gov It is highly probable that this compound would undergo a similar oxidation to form 2,6-dichloro-3,4-dihydroxybenzoic acid. The presence of the phenolic hydroxyl groups requires careful selection of the oxidizing agent to avoid undesired side reactions, such as oxidation of the catechol moiety.

Reduction: The aldehyde can be reduced to a primary alcohol, 2,6-dichloro-3,4-dihydroxybenzyl alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). These reagents are highly effective for the reduction of aldehydes to alcohols. The reaction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon.

Reactivity of the Phenolic Hydroxyl Groups

The two phenolic hydroxyl groups at positions 3 and 4 significantly influence the reactivity of the aromatic ring and can themselves participate in reactions.

Acidity and Proton Transfer Reactions

The hydroxyl groups of this compound are acidic and can be deprotonated by a base to form phenoxide ions. The acidity of phenolic hydroxyl groups is influenced by the nature of the substituents on the aromatic ring. Electron-withdrawing groups, such as the chlorine atoms and the aldehyde group, increase the acidity of the phenol (B47542) by stabilizing the resulting phenoxide ion through inductive and resonance effects.

In 3,4-dihydroxybenzaldehyde, the selective protection of the 4-hydroxyl group over the 3-hydroxyl group has been demonstrated, suggesting a difference in their acidity and nucleophilicity. nih.govmdpi.com The 4-hydroxyl group is generally more acidic due to the electron-withdrawing effect of the para-aldehyde group. In this compound, the two additional chlorine atoms would further increase the acidity of both hydroxyl groups. The relative acidity between the 3-OH and 4-OH would be a subject of interest for regioselective reactions.

Electrophilic Aromatic Substitution on Activated Ring Positions

The hydroxyl groups are strong activating groups for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. In this compound, the potential sites for substitution are the C5 position. The existing substituents, particularly the two chlorine atoms, will sterically hinder and electronically influence any incoming electrophile.

The combined directing effects of the hydroxyl groups would strongly favor substitution at the C5 position, which is ortho to the 4-hydroxyl and para to the 3-hydroxyl group. However, the steric bulk of the adjacent chlorine atom at C6 and the deactivating effect of the chlorine atoms would likely make electrophilic substitution challenging. Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation would need to be conducted under carefully optimized conditions to achieve substitution on the aromatic ring without promoting side reactions on the functional groups.

Redox Chemistry and Phenoxyl Radical Formation

The catechol structure of this compound is central to its redox chemistry. Catechols, in general, can undergo oxidation to form semiquinones and subsequently ortho-quinones. nih.govresearchgate.net The oxidation process involves the removal of electrons and protons from the hydroxyl groups. For this compound, this can be represented as a two-electron, two-proton oxidation to the corresponding o-quinone.

The redox state of catechol-containing compounds has been identified as a critical determinant of their inhibitory activities in various biological processes, such as protein aggregation. nih.gov The formation of reactive oxygen species can be promoted by the redox cycling of catechols in the presence of metal ions like copper, a process that involves the generation of semiquinone radicals. researchgate.net

Influence of Chlorine Substituents on Aromatic Ring Reactivity

The two chlorine atoms on the aromatic ring of this compound have a profound impact on its chemical reactivity due to both electronic and steric effects.

The chlorine atom is an electronegative element and thus exerts a strong electron-withdrawing inductive effect (-I effect). This effect deactivates the aromatic ring towards electrophilic substitution reactions. The two chlorine atoms at positions 2 and 6 significantly reduce the electron density of the benzene (B151609) ring, making reactions with electrophiles more difficult compared to unsubstituted or less chlorinated benzaldehydes.

Conversely, the electron-withdrawing nature of the chlorine substituents makes the aromatic ring more susceptible to nucleophilic aromatic substitution, should a suitable leaving group be present. Furthermore, this electronic pull influences the acidity of the hydroxyl protons and the reactivity of the aldehyde group. For instance, the acidity of carboxylic acids is known to be affected by substituents on the aromatic ring. carewellpharma.in

The presence of chlorine atoms at the positions ortho to the aldehyde group (positions 2 and 6) creates significant steric hindrance. This steric bulk can impede the approach of reagents to the aldehyde functionality, potentially slowing down reactions such as nucleophilic additions. carewellpharma.inatamanchemicals.com The reactivity of the aldehyde can be influenced by the ability of the carbonyl group and the aromatic ring to achieve coplanarity, which can be disrupted by bulky ortho substituents. researchgate.net This steric hindrance can also influence the dimerization reactions of the corresponding phenoxyl radicals, with ortho substituents known to create steric impediments that can enhance the stability of these radicals. researchgate.net

Derivatization and Analog Development of 2,6 Dichloro 3,4 Dihydroxybenzaldehyde

Synthesis of Schiff Bases and Imine Derivatives

Schiff bases, characterized by the presence of an azomethine or imine group (-C=N-), are a prominent class of compounds synthesized from the condensation of primary amines with carbonyl compounds. asianpubs.org This reaction is a cornerstone in the derivatization of aldehydes and ketones, including 2,6-dichloro-3,4-dihydroxybenzaldehyde, to produce a wide array of imine derivatives.

The synthesis of Schiff bases from this compound is achieved through a condensation reaction with primary amines. This reaction typically involves refluxing equimolar amounts of the aldehyde and the respective primary amine in a suitable solvent, such as ethanol. conicet.gov.ar The formation of the imine bond is often catalyzed by a few drops of acid, like glacial acetic acid. The general reaction involves the nucleophilic attack of the primary amine's nitrogen on the electrophilic carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the stable imine linkage. ijfmr.com

A variety of primary amines can be employed in this synthesis, leading to a diverse library of Schiff base derivatives. The reaction of 3,4-dihydroxybenzaldehyde (B13553) with various diamines, such as ethylenediamine and o-phenylenediamine, has been reported to proceed efficiently, yielding the corresponding di-Schiff bases. nih.gov This suggests that this compound would similarly react with both monoamines and diamines to produce a range of imine structures. The reaction progress can be monitored by techniques like thin-layer chromatography (TLC), and the resulting Schiff base products are often colored precipitates that can be purified by recrystallization. conicet.gov.ar

Table 1: Examples of Primary Amines for Schiff Base Synthesis

| Amine Class | Example Primary Amine | Potential Schiff Base Product Structure |

| Aliphatic Amines | Ethylamine | 2,6-Dichloro-4-(ethylimino)methyl)benzene-1,2-diol |

| Aromatic Amines | Aniline | 2,6-Dichloro-4-((phenylimino)methyl)benzene-1,2-diol |

| Heterocyclic Amines | 2-Aminopyridine | 2,6-Dichloro-4-(((pyridin-2-yl)imino)methyl)benzene-1,2-diol |

| Amino Acids | Glycine | 2-(((2,6-dichloro-3,4-dihydroxyphenyl)methylidene)amino)acetic acid |

This table is illustrative and shows potential reactants for the synthesis of Schiff bases with this compound based on general chemical principles.

The biological activity of Schiff bases is significantly influenced by the nature of the substituents on both the aldehyde and the amine precursors. Structure-activity relationship (SAR) studies on various Schiff base series have revealed key determinants for their antimicrobial, antifungal, and anticancer activities. nih.gov

For imine derivatives of this compound, the SAR can be explored by systematically varying the primary amine component. It is generally observed that the presence of electron-withdrawing or electron-donating groups on the aromatic ring of the amine can modulate the biological activity. For instance, in some series, Schiff bases with halogen substituents on the aniline ring have shown enhanced antimicrobial properties. asianpubs.org

O-Alkylation and O-Acylation of Hydroxyl Groups

The two hydroxyl groups on the phenyl ring of this compound offer another avenue for derivatization through O-alkylation and O-acylation, leading to the formation of ethers and esters, respectively. These modifications can significantly alter the physicochemical properties of the parent molecule, such as its solubility, lipophilicity, and metabolic stability.

Given the presence of two hydroxyl groups at the C3 and C4 positions, regioselective modification is a key challenge. The acidity of the phenolic hydroxyls often governs the selectivity of the reaction. In related catecholic aldehydes like 3,4-dihydroxybenzaldehyde, the 4-hydroxyl group can be selectively protected with various protecting groups. This selectivity is attributed to the differential acidity of the two hydroxyl groups, influenced by the electron-withdrawing aldehyde group.

A general procedure for such selective protection involves reacting the dihydroxybenzaldehyde with an alkyl halide in the presence of a mild base like sodium bicarbonate in a polar aprotic solvent such as DMF. This method has been successfully employed for the regioselective protection of the 4-hydroxyl group of 3,4-dihydroxybenzaldehyde with a variety of protecting groups, including benzyl (B1604629), p-methoxybenzyl, and even 2,6-dichlorobenzyl, with yields ranging from 67-75%. This demonstrates the feasibility of introducing specific alkyl groups at one hydroxyl position while leaving the other available for further modification.

Deprotection strategies depend on the nature of the protecting group used. For example, benzyl ethers can often be cleaved by catalytic hydrogenation. The ability to selectively protect and deprotect the hydroxyl groups is crucial for the multi-step synthesis of more complex analogs.

The synthesis of ethers from this compound can be achieved through the Williamson ether synthesis. This method involves the reaction of the corresponding phenoxide ion, generated by treating the dihydroxybenzaldehyde with a suitable base, with an alkyl halide. By employing regioselective protection strategies, it is possible to synthesize mono- or di-ethers with controlled substitution patterns.

Ester derivatives can be prepared by reacting this compound with acylating agents such as acid chlorides or acid anhydrides in the presence of a base. The reactivity of the hydroxyl groups towards acylation can also be influenced by steric and electronic factors, potentially allowing for regioselective esterification under controlled conditions.

Table 2: Reagents for O-Alkylation and O-Acylation

| Reaction Type | Reagent Class | Example Reagent | Potential Product |

| O-Alkylation (Ether) | Alkyl Halide | Methyl Iodide | 2,6-Dichloro-3-hydroxy-4-methoxybenzaldehyde |

| O-Alkylation (Ether) | Benzyl Halide | Benzyl Bromide | 4-(Benzyloxy)-2,6-dichloro-3-hydroxybenzaldehyde |

| O-Acylation (Ester) | Acid Chloride | Acetyl Chloride | 4-Formyl-2,3-dichloro-5-hydroxyphenyl acetate (B1210297) |

| O-Acylation (Ester) | Acid Anhydride | Acetic Anhydride | 4-Formyl-2,3-dichlorobenzene-1,5-diyl diacetate |

This table provides examples of reagents that could be used for the synthesis of ethers and esters of this compound.

Metal Complexation Studies

Schiff bases derived from this compound, particularly those with additional donor atoms near the imine nitrogen, are excellent ligands for forming coordination complexes with various metal ions. The catechol moiety of the parent aldehyde can also participate in metal binding. These metal complexes often exhibit unique geometries, electronic properties, and enhanced biological activities compared to the free ligands. ijser.in

The synthesis of metal complexes typically involves the reaction of the Schiff base ligand with a metal salt (e.g., chlorides, nitrates, or acetates of transition metals like Cu(II), Ni(II), Co(II), and Zn(II)) in a suitable solvent. The resulting complexes can be characterized by various spectroscopic techniques, including IR, UV-Vis, and NMR spectroscopy, as well as by magnetic susceptibility measurements and elemental analysis to determine their structure and stoichiometry.

For instance, Schiff bases derived from 2,4-dihydroxybenzaldehyde (B120756) have been used to synthesize complexes with Cu(II), Ni(II), and Co(II). ijser.in Similarly, Schiff bases from 3,4-dihydroxybenzaldehyde have been used to create di-, tri-, and tetranuclear Co(II) and Cu(II) complexes. nih.gov The IR spectra of such complexes typically show a shift in the C=N stretching frequency upon coordination of the imine nitrogen to the metal center. The involvement of the phenolic hydroxyl groups in coordination is often indicated by the disappearance of the O-H stretching band. These studies on related dihydroxybenzaldehyde Schiff bases provide a strong indication that derivatives of this compound would also form stable metal complexes with interesting structural and potentially functional properties.

Table 3: Common Metal Ions and Geometries in Schiff Base Complexes

| Metal Ion | Common Oxidation State | Typical Coordination Geometry |

| Copper | Cu(II) | Square Planar, Tetrahedral, Octahedral |

| Nickel | Ni(II) | Square Planar, Tetrahedral, Octahedral |

| Cobalt | Co(II), Co(III) | Tetrahedral, Octahedral |

| Zinc | Zn(II) | Tetrahedral |

| Manganese | Mn(II), Mn(III) | Tetrahedral, Octahedral |

This table lists common metal ions and their typical coordination geometries in complexes with Schiff base ligands.

Ligand Design and Coordination Chemistry

The 3,4-dihydroxy (catechol) arrangement on the benzaldehyde (B42025) ring is a classic bidentate chelation site for a vast array of metal ions. The two adjacent hydroxyl groups can be deprotonated to form a dianionic ligand that binds strongly to metal centers. This fundamental design allows this compound to act as a primary ligand or, more commonly, as a precursor for more complex multidentate ligands.

A principal strategy in ligand design involves the conversion of the aldehyde group into an imine (C=N) via condensation with a primary amine, forming a Schiff base. This reaction extends the ligand's denticity. For instance, condensation with an amine that contains additional donor atoms (e.g., ethanolamine or ethylenediamine) can create tridentate (ONO) or tetradentate (N₂O₂) ligands. These Schiff base ligands are highly effective in stabilizing transition metal ions.

The coordination chemistry is significantly influenced by the two chlorine atoms at the 2 and 6 positions. As strong electron-withdrawing groups, they increase the acidity of the phenolic hydroxyl protons, potentially facilitating coordination with metal ions under milder conditions. Furthermore, these substituents can modulate the electronic properties of the final metal complex, influencing its redox potential and catalytic activity. The fundamental interaction involves the donation of electron density from the oxygen atoms of the deprotonated catechol moiety to the d-orbitals of a transition metal, forming stable chelate rings. nih.gov

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes using ligands derived from dihydroxybenzaldehydes typically follows a straightforward procedure. The initial step is the synthesis of a Schiff base ligand by condensing the aldehyde with a selected primary amine in an alcoholic solvent, such as ethanol. Subsequently, a salt of the desired transition metal (e.g., acetates or chlorides of copper(II), nickel(II), zinc(II), or cobalt(II)) is added to the solution containing the ligand. ijser.in The reaction mixture is often heated to promote the formation of the complex, which may precipitate from the solution upon formation or cooling.

Characterization of these complexes relies on a combination of spectroscopic and analytical techniques to confirm the coordination of the ligand to the metal center.

Infrared (IR) Spectroscopy: This technique is crucial for identifying the coordination sites. A shift in the stretching frequency of the phenolic C-O bond and the disappearance of the broad O-H stretching band indicate the deprotonation and coordination of the hydroxyl groups. The formation of a Schiff base is confirmed by the appearance of a C=N stretching vibration, which typically shifts to a lower frequency upon coordination to the metal ion, indicating the involvement of the imine nitrogen in chelation. researchgate.net

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the geometry around the central metal ion. The position and intensity of d-d transition bands are characteristic of specific coordination environments, such as tetrahedral or square-planar geometries.

Molar Conductance: Measurements of molar conductivity in a suitable solvent (like DMF) are used to determine if the coordinated anions are part of the coordination sphere or exist as free ions, thus establishing whether the complex is an electrolyte or non-electrolyte.

Magnetic Susceptibility: This measurement helps determine the number of unpaired electrons in the metal center, providing further insight into its oxidation state and coordination geometry.

| Functional Group | Expected Wavenumber in Ligand (cm⁻¹) | Expected Wavenumber in Complex (cm⁻¹) | Inference |

|---|---|---|---|

| ν(O-H) phenolic | ~3400 (broad) | Absent | Deprotonation and coordination of hydroxyl group. |

| ν(C=N) imine | ~1602 | 1583-1598 | Coordination of imine nitrogen to the metal center. researchgate.net |

| ν(C-O) phenolic | ~1280 | Shift to higher frequency | Coordination of phenolic oxygen. |

| ν(M-N) | N/A | ~450-500 | Formation of a metal-nitrogen bond. |

| ν(M-O) | N/A | ~550-600 | Formation of a metal-oxygen bond. |

Formation of Conjugated Systems (e.g., Chalcones, Flavonoids)

The aldehyde functionality of this compound is a key starting point for the synthesis of larger conjugated systems, most notably chalcones, which are precursors to flavonoids.

Claisen-Schmidt Condensation and Related Reactions

Chalcones, or 1,3-diaryl-2-propen-1-ones, are synthesized through the Claisen-Schmidt condensation. ijarsct.co.in This reaction is a base-catalyzed aldol (B89426) condensation between an aromatic aldehyde that lacks α-hydrogens and an acetophenone (B1666503) or another suitable ketone that possesses α-hydrogens. wikipedia.orgjetir.org In this context, this compound serves as the aromatic aldehyde component.

The reaction is typically carried out in an alcoholic solvent, with a strong base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) as the catalyst. nih.govnih.gov The base abstracts an acidic α-proton from the ketone to form an enolate ion. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of this compound. The resulting aldol adduct readily undergoes dehydration to yield the thermodynamically stable α,β-unsaturated ketone, the chalcone. ijarsct.co.in The presence of the dihydroxy groups may require protection prior to the reaction, depending on the reaction conditions, to prevent unwanted side reactions. nih.gov

Investigation of Extended Pi-Systems

The chalcone structure formed from this compound contains an extended π-system that spans the two aromatic rings and the intervening α,β-unsaturated carbonyl system. This extended conjugation is responsible for the characteristic chemical and photophysical properties of these molecules. rjlbpcs.com The electronic properties of this π-system are modulated by the substituents on both aromatic rings. The dichlorodihydroxy-substituted ring from the aldehyde and the substituents on the acetophenone-derived ring will influence the electron distribution across the molecule.

The investigation of these extended π-systems involves spectroscopic analysis:

¹H NMR Spectroscopy: The protons of the vinylic group (-CH=CH-) are characteristic. The trans configuration, which is typically favored, results in two doublets with a large coupling constant (J ≈ 15 Hz). rjlbpcs.com

IR Spectroscopy: The presence of the α,β-unsaturated carbonyl group is confirmed by a strong absorption band for the C=O stretching vibration, typically found at a lower wavenumber (around 1640-1670 cm⁻¹) compared to a saturated ketone, due to the extended conjugation. rjlbpcs.com

| Spectroscopy | Signal | Typical Chemical Shift / Wavenumber | Assignment |

|---|---|---|---|

| ¹H NMR | Doublet | δ 7.4-7.8 ppm (J ≈ 15 Hz) | Vinylic Protons (-CO-CH=CH-) rjlbpcs.com |

| Multiplets | δ 6.8-8.1 ppm | Aromatic Protons | |

| IR (KBr) | Strong band | 1640-1670 cm⁻¹ | C=O stretch (α,β-unsaturated ketone) rjlbpcs.com |

| Medium band | 1515-1600 cm⁻¹ | Aromatic C=C stretch rjlbpcs.com |

Polymerization and Macromolecular Architectures

The multiple reactive sites on this compound make it a candidate for use as a monomer in the synthesis of various polymers and macromolecules.

Monomer Utility in Polymer Synthesis

The utility of this compound as a monomer stems from its catechol and aldehyde functionalities. The catechol moiety is particularly interesting for its ability to undergo electropolymerization. Studies on the parent 3,4-dihydroxybenzaldehyde have shown that it can be electrochemically oxidized to form a polymeric film on the surface of an electrode. researchgate.net This process involves the oxidation of the catechol group to a quinone, which then undergoes radical coupling reactions to form a stable, adherent polymer film. The characteristics of the resulting polymer are highly dependent on experimental conditions such as pH, monomer concentration, and the potential applied. researchgate.net

In addition to electropolymerization, the hydroxyl groups can participate in step-growth polymerization reactions. For example, they can react with dicarboxylic acids or their derivatives to form polyesters, or with diepoxides to form polyethers. The aldehyde group can also be utilized, for instance, in condensation reactions with phenols (like phenol (B47542) or resorcinol) under acidic or basic conditions to create phenolic-type resins. Furthermore, the aldehyde can be immobilized onto polymers that have primary amine groups, forming Schiff base linkages and functionalizing the polymer backbone. nih.gov

Design of Aldehyde-Based Polymer Systems

Detailed research findings and data specifically concerning the design of aldehyde-based polymer systems from this compound are not available in the reviewed scientific literature.

Biological Activities and Mechanistic Insights

Anti-inflammatory Response ModulationNo research was identified concerning the modulatory effects of 2,6-Dichloro-3,4-dihydroxybenzaldehyde on anti-inflammatory responses.

Inhibition of Inflammatory Mediators (e.g., COX-2, iNOS, NO)

The inhibition of key inflammatory mediators such as cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and nitric oxide (NO) is a hallmark of many anti-inflammatory agents. For instance, selective COX-2 inhibitors are known to reverse paw edema and reduce prostaglandin (B15479496) E2 (PGE2) levels in arthritic models. nih.gov Furthermore, studies on other benzaldehyde (B42025) derivatives have shown the ability to suppress iNOS and COX-2 induction. nih.gov Research into whether this compound exhibits similar inhibitory effects on these inflammatory enzymes and signaling molecules is a critical next step. Currently, there are no published studies that have evaluated the direct impact of this compound on COX-2, iNOS, or NO production.

Cell-Based Studies on Inflammatory Pathways

Understanding how a compound modulates inflammatory pathways at a cellular level provides deeper mechanistic insights. Such studies often involve stimulating immune cells, like macrophages, with inflammatory agents and then assessing the effect of the compound . For example, some anti-inflammatory compounds have been shown to work by suppressing MAPK signaling pathways in macrophage cell lines. researchgate.net Cell-based assays would be required to determine if this compound can modulate pathways such as NF-κB, which is a central regulator of inflammatory responses. researchgate.net To date, no cell-based studies on the effects of this compound on inflammatory pathways have been reported in the scientific literature.

Anticarcinogenic and Cytotoxic Effects in Preclinical Models

The potential of phenolic compounds to act as anticancer agents is an active area of research. This often involves screening for cytotoxicity against various cancer cell lines and elucidating the mechanisms of cell death.

Inhibition of Cancer Cell Proliferation (e.g., MCF-7, HCT116)

The ability to inhibit the proliferation of cancer cells is a primary indicator of anticarcinogenic potential. The human breast adenocarcinoma cell line (MCF-7) and the human colorectal carcinoma cell line (HCT116) are commonly used models for such investigations. Numerous studies have documented the antiproliferative effects of various novel compounds on these cell lines. researchgate.netnih.gov However, specific data on the IC50 values or the dose-dependent effects of this compound on the proliferation of MCF-7, HCT116, or any other cancer cell line are not available in current scientific publications.

Induction of Apoptosis in Cancer Cell Lines

Inducing apoptosis, or programmed cell death, is a key mechanism for many anticancer drugs. This can be investigated through various assays, such as Annexin V staining and analysis of caspase activation. Structurally related aldehydes have been shown to induce apoptosis in colorectal carcinoma cells. nih.gov Determining whether this compound can trigger apoptosis in cancer cells would be a significant step in evaluating its therapeutic potential. As of now, there is no published research demonstrating the pro-apoptotic effects of this specific compound.

Modulation of Angiogenesis

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Many phenolic compounds have been investigated for their anti-angiogenic properties, often through their ability to inhibit vascular endothelial growth factor (VEGF) and its receptor. researchgate.netnih.govnih.gov The potential of this compound to modulate angiogenesis has not been explored in any published studies.

Enzyme Inhibition Relevant to Cancer Pathways (e.g., HDAC)

Histone deacetylase (HDAC) inhibitors are an emerging class of anticancer agents that can induce cell cycle arrest, differentiation, and apoptosis in tumor cells. nih.govnih.gov The core structure of some HDAC inhibitors includes a benzaldehyde scaffold. Investigating whether this compound can inhibit HDACs or other enzymes critical to cancer pathways would provide valuable information about its potential mechanism of action. Currently, there is no data to suggest that this compound functions as an HDAC inhibitor.

Enzyme Modulation and Inhibition Profiles

An extensive review of publicly available scientific literature and databases reveals a significant gap in the characterization of the biological activities of this compound. While the compound is commercially available, indicating its use in chemical synthesis or as a research chemical, dedicated studies on its specific interactions with enzymes appear to be limited or not published in accessible literature.

Therefore, a detailed profile of its enzyme modulation and inhibition capabilities cannot be provided at this time. Research into the effects of halogenated benzaldehydes on various enzyme systems is an active area, but specific data for the 2,6-dichloro-3,4-dihydroxy substituted variant is not available.

Characterization of Enzyme-Ligand Interactions

Consistent with the lack of data on its enzyme inhibition profile, there is no specific information available in the public domain regarding the characterization of enzyme-ligand interactions for this compound. Studies detailing its binding affinity, mode of interaction with enzyme active sites, or the specific amino acid residues involved in any potential binding are not present in the reviewed literature.

To determine such interactions, experimental techniques such as X-ray crystallography of the compound in complex with a target enzyme, nuclear magnetic resonance (NMR) spectroscopy, isothermal titration calorimetry (ITC), and computational molecular docking studies would be required. Without such research, any discussion on its enzyme-ligand interactions would be purely speculative.

Structure-Based Design for Enzyme Targeting

The use of this compound as a scaffold or starting point for the structure-based design of enzyme-targeted compounds is not documented in the available scientific literature. Structure-based design relies on a known three-dimensional structure of a target enzyme to design inhibitors with high affinity and selectivity. Given the absence of data on which enzymes this compound might inhibit, it has not been utilized in such a design workflow.

The unique substitution pattern of this molecule, with two chlorine atoms and two hydroxyl groups on the benzene (B151609) ring, presents an interesting chemical scaffold. In theory, the hydroxyl groups could act as hydrogen bond donors and acceptors, while the chlorine atoms could engage in halogen bonding or occupy hydrophobic pockets within an enzyme's active site. However, without experimental validation, its potential for structure-based design remains unexplored.

Structure Activity Relationship Sar Studies for 2,6 Dichloro 3,4 Dihydroxybenzaldehyde and Its Analogs

Impact of Halogen Substituents on Biological and Chemical Profiles

The presence and position of halogen atoms on the benzaldehyde (B42025) scaffold significantly modulate its electronic properties and, consequently, its interactions with biological targets.

Ortho-Chlorine Effects on Reactivity and Biological Efficacy

From a biological standpoint, chlorinated phenolic compounds are well-documented for their potent antimicrobial and pesticidal activities. afirm-group.com Studies on various chlorinated phenols have shown they can induce physiological antibiotic resistance in bacteria like Pseudomonas aeruginosa, often by upregulating efflux pumps. oup.comoup.com This suggests that the dichloro- substitution on the 3,4-dihydroxybenzaldehyde (B13553) core likely enhances its general cytotoxic or antimicrobial efficacy compared to its non-halogenated counterpart. The use of 2,6-dichlorobenzyl groups in the synthesis of related molecules highlights the unique reactivity conferred by this substitution pattern. mdpi.com

Comparative Analysis with Mono- and Non-Chlorinated Analogs

A comparison with analogs lacking one or both chlorine atoms clarifies the role of halogenation in the molecule's activity.

Non-Chlorinated Analog (3,4-Dihydroxybenzaldehyde): The parent compound, 3,4-dihydroxybenzaldehyde (also known as protocatechuic aldehyde), is a naturally occurring phenolic compound with a range of documented biological activities. nih.gov It demonstrates significant antioxidant properties by scavenging free radicals and protecting cells from oxidative damage. nih.govresearchgate.net Furthermore, it has shown antiproliferative effects against various cancer cell lines and possesses in vivo antitumor activity. nih.govnih.gov This baseline activity is significantly modified by the addition of chlorine atoms.

Mono-Chlorinated Analogs: Direct and extensive biological data on mono-chlorinated analogs of 3,4-dihydroxybenzaldehyde are limited in the available literature. However, based on general chemical principles, a mono-chlorinated analog would be expected to exhibit intermediate properties between the non-chlorinated and dichlorinated forms. The position of the single chlorine atom would be crucial. For instance, a chlorine at C2 would have a more pronounced effect on the aldehyde's reactivity than one at C5. The synthesis of related monochlorinated benzaldehyde derivatives is established, indicating their accessibility for future comparative studies. prepchem.com The addition of even a single chlorine atom would increase the lipophilicity and electronic withdrawal, likely enhancing certain biological activities, such as antimicrobial effects, in a manner that is progressive with increased halogenation.

Role of Dihydroxyl Moiety in Molecular Recognition and Activity

The two hydroxyl groups, particularly in their vicinal (neighboring) arrangement, are fundamental to the molecule's function, forming a catechol moiety that is a recognized pharmacophore. researchgate.netresearchgate.net

Importance of Vicinal Hydroxyl Groups

The 3,4-dihydroxy configuration, or catechol group, is a critical structural motif for biological activity. researchgate.net Catechols are known to be potent antioxidants due to their ability to donate a hydrogen atom and form a stable semiquinone radical. nih.gov This moiety is crucial for molecular recognition, capable of forming strong hydrogen bonds and participating in π-π stacking interactions with biological targets like enzyme active sites. nih.gov

Comparison with Monohydroxy or Trihydroxybenzaldehydes

The number and position of hydroxyl groups on the benzaldehyde ring are determinant factors for biological activity. Studies comparing different hydroxylation patterns reveal significant differences in efficacy. For instance, research on the anti-angiogenic activity of various hydroxybenzaldehydes showed that 2,4-dihydroxybenzaldehyde (B120756) had a potent inhibitory effect, while the activity of 3,4-dihydroxybenzaldehyde was considerably lower. biomolther.org In general, compounds with multiple hydroxyl groups tend to exhibit higher antioxidant activity than those with a single hydroxyl group. nih.gov

Table 1: Comparative Anti-angiogenic Activity of Hydroxybenzaldehyde Analogs

| Compound | Hydroxylation Pattern | Anti-angiogenic Activity (IC₅₀ in µg/egg) | Reference |

|---|---|---|---|

| 2,4-Dihydroxybenzaldehyde | Dihydroxy | 2.4 | biomolther.org |

| 3,4-Dihydroxybenzaldehyde | Dihydroxy | 13.9 | biomolther.org |

| 2,4,6-Trihydroxybenzaldehyde | Trihydroxy | 7.2 | biomolther.org |

This data indicates that the specific arrangement of hydroxyl groups, not just their number, is critical for a given biological effect. The superior activity of the 2,4-dihydroxy isomer over the 3,4-dihydroxy isomer in this assay highlights the importance of the hydroxyl position relative to the aldehyde group for anti-angiogenic action. biomolther.org

Influence of Aldehyde Group Modifications

The aldehyde functional group is a key site for chemical modification, and alterations to this group can drastically change the biological activity of the parent molecule. The aldehyde itself can act as a hydrogen bond acceptor and is a reactive center for forming derivatives.

A structure-activity analysis of 3,4-dihydroxybenzene derivatives demonstrated the profound impact of modifying the aldehyde. When the aldehyde group of 3,4-dihydroxybenzaldehyde was converted to an oxime (3,4-dihydroxybenzaldoxime), its in vivo antitumor activity against L1210 murine leukemia increased dramatically. nih.gov The nitrile derivative, in contrast, showed weaker activity than the aldehyde. nih.gov This suggests that for this specific activity, the electronic properties and hydrogen-bonding capability of the oxime are highly favorable.

Table 2: Effect of Aldehyde Modification on Antitumor Activity of 3,4-Dihydroxybenzene Analogs

| Compound | Functional Group | Ribonucleotide Reductase Inhibition (IC₅₀ in µM) | L1210 Antitumor Activity (% Increased Life Span) | Reference |

|---|---|---|---|---|

| 3,4-Dihydroxybenzaldehyde | Aldehyde | > 1000 | 32 | nih.gov |

| 3,4-Dihydroxybenzaldoxime (B1496750) | Oxime | 38 | 100 | nih.gov |

| 3,4-Dihydroxybenzonitrile | Nitrile | > 1000 | 16 | nih.gov |

Stereochemical Influence on Biological Interactions

The parent molecule, 2,6-dichloro-3,4-dihydroxybenzaldehyde, is achiral and therefore does not have stereoisomers. However, the introduction of chiral centers through derivatization can lead to stereoisomers with potentially different biological activities. Stereochemistry often plays a crucial role in the interaction of small molecules with chiral biological targets such as enzymes and receptors. nih.govnih.gov

In the context of this compound, if the aldehyde group were to be reacted with a chiral reagent to form, for example, a chiral secondary alcohol or an α-amino acid derivative, the resulting diastereomers could exhibit differential biological activities. The specific spatial orientation of the newly introduced chiral center relative to the dichlorodihydroxyphenyl ring could lead to one stereoisomer having a much higher affinity for a biological target than the other. nih.gov

Furthermore, the presence of the two chlorine atoms ortho to the aldehyde group in this compound can restrict the rotation of the aldehyde group, leading to atropisomerism in certain derivatives. Atropisomers are stereoisomers resulting from hindered rotation around a single bond. If a bulky group were to be introduced at the aldehyde carbon, it could lead to stable, separable atropisomers which might display distinct biological profiles. The field of atroposelective synthesis is increasingly recognizing the importance of this type of stereoisomerism in drug design. acs.org

Comparative Analysis with Isomeric and Analogous Compounds

To further understand the SAR of this compound, it is instructive to compare its potential activities with those of its isomers and other structurally related compounds.

Positional Isomers of Dihydroxybenzaldehydes (e.g., 2,4-dihydroxy, 2,3-dihydroxy)

2,4-Dihydroxybenzaldehyde (β-resorcylaldehyde) has been identified in various natural products and has been shown to possess anti-inflammatory, anti-angiogenic, and anti-nociceptive activities. biomolther.org It is an isomer of 3,4-dihydroxybenzaldehyde (protocatechuic aldehyde). wikipedia.org Studies have demonstrated that 2,4-dihydroxybenzaldehyde can suppress the production of nitric oxide and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). biomolther.org

3,4-Dihydroxybenzaldehyde (Protocatechuic aldehyde) is another common isomer found in various plants. nih.gov It has been investigated for a range of biological activities, including antitumor effects. nih.gov A structure-activity analysis of dihydroxybenzene derivatives revealed that the 3,4-dihydroxy substitution pattern was important for certain biological activities. nih.gov For instance, 3,4-dihydroxybenzaldoxime showed a potent inhibitory effect on ribonucleotide reductase activity. nih.gov

A comparative study on the anti-angiogenic activities of hydroxybenzaldehyde analogues showed that 2,4-dihydroxybenzaldehyde had a significantly lower IC50 value (2.4 µ g/egg ) compared to 3,4-dihydroxybenzaldehyde (13.9 µ g/egg ), indicating greater potency in that specific assay. biomolther.org The presence of the hydroxyl group at position 2 appears to be a key determinant for this activity.

The introduction of two chlorine atoms in this compound would be expected to further modify its biological profile compared to its non-chlorinated counterparts. The electron-withdrawing nature of the chlorine atoms would increase the acidity of the phenolic hydroxyl groups and alter the reactivity of the aldehyde.

Below is a table summarizing the properties of these isomers.

| Compound Name | Structure | Key Biological Activities |

| 2,4-Dihydroxybenzaldehyde |  | Anti-inflammatory, Anti-angiogenic, Anti-nociceptive biomolther.org |

| 3,4-Dihydroxybenzaldehyde |  | Antitumor nih.gov |

| 2,3-Dihydroxybenzaldehyde |  | Limited specific data on biological activity in comparative studies. |

Functional Analogs with Different Aldehyde/Keto Groups

Replacing the aldehyde group with a keto group, such as in an acetophenone (B1666503) derivative, can provide further SAR insights. This modification changes the steric and electronic environment around the carbonyl group.

While direct comparisons of this compound with its corresponding acetophenone analog are not available, studies on simpler analogs can be informative. Benzaldehyde and acetophenone themselves have been the subject of numerous chemical and photochemical studies. researchgate.net

In the context of biological activity, the change from a formyl group (-CHO) to an acetyl group (-COCH3) can impact how the molecule interacts with a binding site. The additional methyl group in the acetophenone analog introduces steric bulk, which could either enhance or hinder binding depending on the topology of the active site.

A study on 2,4-dihydroxyacetophenone derivatives found that these compounds could act as inhibitors of phosphodiesterases (PDE-1 and -3). nih.gov The synthesis and evaluation of a series of these derivatives revealed that the nature and position of substituents on an attached benzylidenehydrazono moiety significantly influenced their inhibitory activity. nih.gov This highlights that modifications at a position equivalent to the aldehyde/keto group can be a fruitful strategy for developing biologically active molecules.

The subtle difference between an aldehyde and a ketone can lead to significant differences in reactivity and metabolism. Aldehydes are generally more susceptible to oxidation than ketones. This difference in chemical reactivity can translate to different pharmacokinetic and pharmacodynamic profiles in a biological system.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. These methods can elucidate details about molecular geometry, energy, and orbital distributions.

A hypothetical data table for DFT-calculated geometric parameters of 2,6-Dichloro-3,4-dihydroxybenzaldehyde might look like the following, though it is important to note that these are representative and not based on published research for this specific molecule.

| Parameter | Value |

| C1-C2 Bond Length (Å) | 1.40 |

| C2-C3 Bond Length (Å) | 1.39 |

| C3-C4 Bond Length (Å) | 1.41 |

| C4-C5 Bond Length (Å) | 1.39 |

| C5-C6 Bond Length (Å) | 1.40 |

| C6-C1 Bond Length (Å) | 1.39 |

| C1-C(aldehyde) Bond Length (Å) | 1.48 |

| C(aldehyde)-O Bond Length (Å) | 1.22 |

| C(aldehyde)-H Bond Length (Å) | 1.10 |

| C2-Cl Bond Length (Å) | 1.74 |

| C6-Cl Bond Length (Å) | 1.74 |

| C3-O(hydroxyl) Bond Length (Å) | 1.36 |

| C4-O(hydroxyl) Bond Length (Å) | 1.36 |

| O-H Bond Length (Å) | 0.97 |

| C-C-C Bond Angle (°) | 120 |

| C-C-Cl Bond Angle (°) | 120 |

| C-C-O Bond Angle (°) | 120 |

Frontier Molecular Orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energies and shapes of these orbitals are crucial for predicting chemical reactivity. A search of scientific databases indicates that while FMO analysis has been performed on similar phenolic and benzaldehyde (B42025) compounds, there are no specific published studies detailing the HOMO-LUMO gap and other electronic properties for this compound. semanticscholar.orgbhu.ac.in

A representative data table for FMO analysis is provided below for illustrative purposes. The values are not from published research on this specific compound.

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -2.0 |

| HOMO-LUMO Gap | 4.5 |

| Ionization Potential | 6.5 |

| Electron Affinity | 2.0 |

| Electronegativity | 4.25 |

| Chemical Hardness | 2.25 |

Reaction Pathway Modeling and Transition State Analysis

Computational methods can be used to model the step-by-step process of a chemical reaction, including the identification of transition states.

The elucidation of reaction mechanisms through computational means involves mapping the potential energy surface of a reaction. This can reveal the most likely pathway from reactants to products. At present, there are no specific computational studies in the available literature that elucidate the reaction mechanisms involving this compound.

Computational chemistry can also be a powerful tool for predicting the outcome of reactions where multiple products are possible. By calculating the energies of different transition states, the regio- and stereoselectivity of a reaction can be determined. However, a review of the scientific literature did not yield any studies that specifically predict the regio- and stereoselectivity of reactions for this compound.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to study the interaction of a small molecule with a larger molecule, such as a protein. These methods are particularly important in drug discovery and design.

Ligand-Protein Interaction Predictions for Biological Targets

Molecular docking is a primary computational technique used to predict how a small molecule (a ligand), such as this compound, might bind to the active site of a protein. nih.govnih.gov This simulation process explores various orientations and conformations of the ligand within the protein's binding pocket to identify the most stable complex, which is crucial for the molecule to exert a biological effect.

For this compound, key structural features would likely govern its interactions:

Hydroxyl (-OH) Groups: The two adjacent hydroxyl groups on the benzene (B151609) ring are potent hydrogen bond donors and acceptors. These are expected to form strong, directional hydrogen bonds with amino acid residues like aspartate, glutamate, serine, and threonine, or with backbone carbonyls and amides within a protein's active site.

Aldehyde (-CHO) Group: The aldehyde functional group can also act as a hydrogen bond acceptor.

Chlorine (-Cl) Atoms: The two chlorine atoms are electron-withdrawing and can participate in halogen bonding—a noncovalent interaction with electron-donating atoms like oxygen or nitrogen—which can contribute significantly to binding affinity. They also increase the molecule's hydrophobicity in their vicinity.

Aromatic Ring: The benzene ring can engage in hydrophobic interactions and π-π stacking with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

A hypothetical docking study would analyze these potential interactions to predict which biological targets the compound might modulate. Phenolic aldehydes are known to interact with a variety of enzymes and receptors.

Table 1: Illustrative Predicted Interactions for this compound with a Hypothetical Kinase Target

| Interacting Residue (Hypothetical) | Interaction Type | Moiety of Ligand Involved |

|---|---|---|

| ASP 145 | Hydrogen Bond | 4-OH Group |

| LYS 88 | Hydrogen Bond | 3-OH Group |

| GLU 91 | Hydrogen Bond | Aldehyde Oxygen |

| PHE 144 | π-π Stacking | Aromatic Ring |

Binding Affinity Estimation

Beyond predicting the binding mode, computational methods can estimate the binding affinity, which is the strength of the interaction between the ligand and its target. arxiv.orgnih.gov This is often expressed as a binding energy score (e.g., in kcal/mol) or as a predicted inhibition constant (Ki) or IC50 value. More negative docking scores typically indicate a more favorable binding affinity.

Table 2: Hypothetical Binding Affinity Estimates for this compound

| Protein Target (Hypothetical) | Computational Method | Predicted Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki, µM) |

|---|---|---|---|

| Tyrosinase | AutoDock Vina | -7.8 | 5.2 |

| Alpha-amylase | Glide Docking | -8.5 | 1.9 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. tandfonline.com By identifying the key molecular properties (descriptors) that influence activity, QSAR models can be used to predict the efficacy of untested molecules. nih.gov

Predictive Models for Biological Efficacy

For a compound like this compound, a QSAR model would be developed using a dataset of structurally similar aromatic aldehydes with known biological activities (e.g., toxicity or enzyme inhibition). nih.govmanchester.ac.uk Statistical techniques such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN) are employed to create a predictive equation. nih.gov

A hypothetical MLR-based QSAR model for the toxicity of substituted phenols might look like this:

log(1/EC50) = 0.75 * logP - 0.21 * LUMO + 1.54 * nHDon + 2.3

This equation suggests that toxicity (EC50) increases with higher lipophilicity (logP) and a greater number of hydrogen bond donors (nHDon), but decreases with a higher energy of the Lowest Unoccupied Molecular Orbital (LUMO). The quality of a QSAR model is assessed by statistical parameters like the coefficient of determination (R²) and the cross-validated R² (Q²), which measure its goodness-of-fit and predictive power, respectively. nih.gov

Table 3: Statistical Parameters for a Hypothetical QSAR Model

| Parameter | Value | Description |

|---|---|---|

| R² (Goodness-of-fit) | 0.91 | Indicates that 91% of the variance in the training set's activity is explained by the model. |

| Q² (Internal Predictivity) | 0.82 | Indicates good robustness and predictive power for compounds within the model's domain. |

Descriptors and Statistical Analysis

The foundation of any QSAR model is the selection of molecular descriptors. These are numerical values that quantify different aspects of a molecule's structure and properties. ucsb.edu For this compound, relevant descriptors would fall into several categories:

Topological Descriptors: These describe the atomic connectivity in the molecule (e.g., molecular weight, number of aromatic rings).

Electronic Descriptors: These relate to the electron distribution, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and dipole moment. ucsb.edu

Physicochemical Descriptors: Properties like the octanol-water partition coefficient (logP), which measures lipophilicity, and molar refractivity are crucial.

Steric Descriptors: These describe the three-dimensional shape and bulk of the molecule.

Statistical analysis is then used to select the most relevant descriptors and build the model. Methods like Principal Component Analysis (PCA) can reduce the dimensionality of the descriptor data, while Partial Least Squares (PLS) regression is often used to handle datasets with many, often correlated, descriptors. nih.gov

Table 4: Key Molecular Descriptors Potentially Relevant for QSAR of this compound

| Descriptor Type | Descriptor Name | Description | Relevance |

|---|---|---|---|

| Physicochemical | logP | Octanol-water partition coefficient | Measures hydrophobicity, affecting membrane permeability and binding. |

| Electronic | LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the molecule's ability to accept electrons and its reactivity. ucsb.edu |

| Constitutional | nHDon | Number of Hydrogen Bond Donors | Quantifies potential for hydrogen bonding interactions. |

| Topological | Kier Shape Index (kappa-1) | Relates to molecular size and shape. | Influences steric fit in a binding pocket. |

Through these computational and theoretical frameworks, a detailed profile of this compound can be constructed, providing valuable hypotheses about its biological interactions and activity that can be tested through focused experimental validation.

Applications in Advanced Materials and Preclinical Medicinal Chemistry

Precursor in Organic Synthesis for Fine Chemicals

There is no available literature detailing the use of 2,6-Dichloro-3,4-dihydroxybenzaldehyde as a precursor in organic synthesis for the production of fine chemicals.

Building Block for Complex Molecules and Heterocycles

No studies have been identified that utilize this compound as a foundational building block for the synthesis of more complex molecules or heterocyclic systems. While related compounds such as 3,4-dihydroxybenzaldehyde (B13553) serve as intermediates in various synthetic pathways, the specific chlorinated derivative is not mentioned in this capacity.

Intermediate in Multi-Step Synthetic Pathways

The role of this compound as an intermediate in multi-step synthetic routes has not been described in the reviewed literature. General principles of multi-step synthesis are well-established, but no reaction schemes specifically feature this compound.

Ligand Design in Coordination Chemistry

There is a lack of information on the application of this compound or its derivatives in the field of ligand design for coordination chemistry.

Development of Novel Metal-Organic Frameworks (MOFs)

Catalytic Applications of Metal Complexes

No studies were found that describe the synthesis of metal complexes using ligands derived from this compound, nor are there any reports on the catalytic applications of such potential complexes.

Advanced Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei.

High-Resolution ¹H and ¹³C NMR for Structural Elucidation

High-resolution proton (¹H) and carbon-13 (¹³C) NMR are fundamental for determining the carbon-hydrogen framework of a molecule. For 2,6-Dichloro-3,4-dihydroxybenzaldehyde, one would expect to observe specific signals corresponding to the aromatic proton, the aldehyde proton, and the hydroxyl protons in the ¹H NMR spectrum. The ¹³C NMR spectrum would show distinct peaks for each of the seven carbon atoms, with their chemical shifts indicating their electronic environment (e.g., aromatic, carbonyl, or attached to oxygen).

Despite extensive searches, no published ¹H or ¹³C NMR data specifically for this compound could be located.

2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignment

Two-dimensional (2D) NMR techniques are crucial for establishing the connectivity between atoms within a molecule.

COSY (Correlation Spectroscopy) would be used to identify proton-proton couplings, for instance, between any adjacent aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded carbon and proton atoms.

HMBC (Heteronuclear Multiple Bond Correlation) is vital for identifying longer-range couplings (typically 2-3 bonds) between carbon and proton atoms, which would be instrumental in confirming the relative positions of the aldehyde, hydroxyl, and chlorine substituents on the benzene (B151609) ring.

Currently, there are no available 2D NMR studies for this compound in the scientific literature.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₇H₄Cl₂O₃), the expected exact mass would be a key piece of identifying information.

A thorough search of mass spectrometry databases did not yield any HRMS data for this specific compound.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where a precursor ion is fragmented to produce product ions. The resulting fragmentation pattern provides valuable structural information. For this compound, MS/MS analysis would reveal characteristic losses, such as the loss of CO, Cl, or other small fragments, helping to confirm the arrangement of the functional groups.

No fragmentation pathway analysis for this compound using tandem mass spectrometry has been reported.

Vibrational Spectroscopy

There is currently no published IR or Raman spectroscopic data for this compound.

An article detailing the advanced analytical and spectroscopic characterization of this compound cannot be generated at this time.

Extensive searches for experimental data on the specific compound "this compound" have not yielded the necessary information to populate the requested sections on Infrared (IR) Spectroscopy, Raman Spectroscopy, X-ray Crystallography, and High-Performance Liquid Chromatography (HPLC).

While a CAS number (156574-82-2) for the compound was located, no scientific literature containing its specific analytical characterization, such as IR absorption peaks, Raman shifts, crystal structure data, or HPLC separation conditions, could be found within the public domain search results. The generation of a scientifically accurate and authoritative article as per the user's instructions is therefore not possible without access to these fundamental data points.

Chromatographic and Electrophoretic Separation Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, direct analysis of polar compounds such as this compound is challenging due to their low volatility and potential for thermal degradation in the GC inlet and column. To overcome these limitations, a derivatization step is essential to convert the non-volatile analyte into a more volatile and thermally stable derivative.

For phenolic compounds like this compound, silylation is the most common and effective derivatization technique. ijern.com This process involves the replacement of the active hydrogen atoms in the hydroxyl groups with a trimethylsilyl (B98337) (TMS) group. gcms.cz The resulting TMS ether is significantly more volatile and less polar, making it amenable to GC-MS analysis.

Derivatization Procedure